2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The compound’s structure includes a thiazole ring, a carbamoyl group, and fluorinated phenyl groups, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate derivative.
Fluorination: The fluorinated phenyl groups are incorporated through nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}-N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
- **2-{[(3,5-DIBROMOPHENYL)CARBAMOYL]METHYL}-N-[(4-BROMOPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of 2-{[(3,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE lies in the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its chlorinated or brominated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C20H16F3N3O2S |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[2-(3,5-difluoroanilino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H16F3N3O2S/c1-11-19(20(28)24-10-12-2-4-13(21)5-3-12)29-18(25-11)9-17(27)26-16-7-14(22)6-15(23)8-16/h2-8H,9-10H2,1H3,(H,24,28)(H,26,27) |
InChI Key |
CFNXLJGNOAIZIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CC(=O)NC2=CC(=CC(=C2)F)F)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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